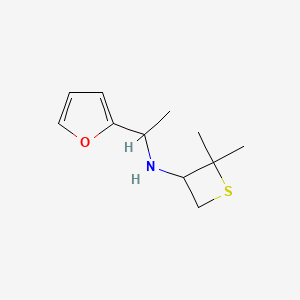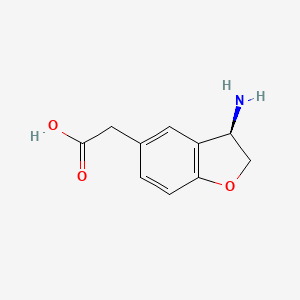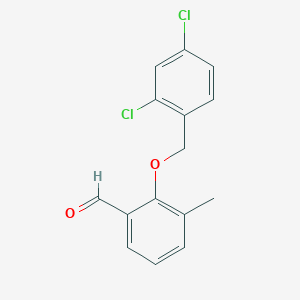
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both acetyl and carboxyl functional groups attached to an isophthalic acid core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-acetyl-2-aminobenzoic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The molecular targets and pathways involved include coordination with metal centers and the formation of robust, porous structures that can adsorb various molecules .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the acetyl group, making it less versatile in certain reactions.
5-((2-Hydroxybenzyl)amino)isophthalic acid: Contains a hydroxy group instead of an acetyl group, which affects its reactivity and applications.
Uniqueness
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is unique due to the presence of both acetyl and carboxyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Properties
Molecular Formula |
C17H13NO7 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
5-(4-acetyl-2-carboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H13NO7/c1-8(19)9-2-3-14(13(7-9)17(24)25)18-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7,18H,1H3,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
DFIMKTGWBMKIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
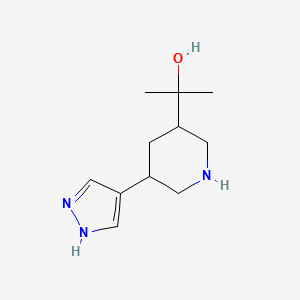

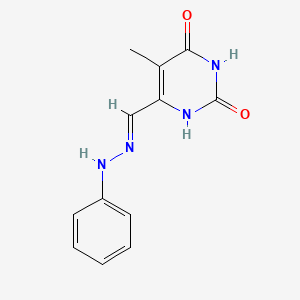


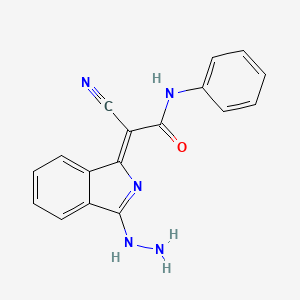
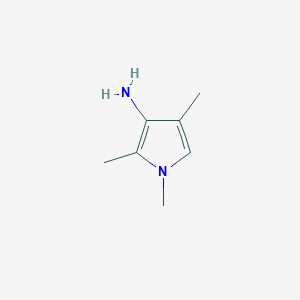
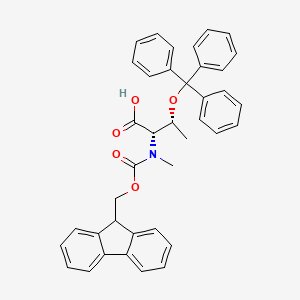
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
